(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone
Description
(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone is a sulfanone derivative characterized by a sulfur atom in the lambda⁶ oxidation state, bonded to an imino group linked to a 3-bromophenyl substituent and a 2-aminoethyl group. Its molecular formula is C₉H₁₂BrN₂OS, with a molecular weight of approximately 285.18 g/mol (calculated).
Properties
IUPAC Name |
2-[(3-bromophenyl)sulfonimidoyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,11H,4-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAOUUMQBKGLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=N)(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone typically involves the reaction of 3-bromobenzaldehyde with 2-aminoethanethiol under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the imino-lambda6-sulfanone structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s imino and sulfanone groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone (CID 90414134)
- Molecular Formula: C₈H₁₀BrNOS .
- Key Differences: Replaces the 2-aminoethyl group with two methyl groups.
- Impact: Solubility: The dimethyl substituents reduce polarity compared to the aminoethyl group, likely decreasing water solubility. Reactivity: The absence of a primary amine limits hydrogen-bonding capability and nucleophilicity.
[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone Hydrochloride
- Molecular Formula : C₄H₁₃ClN₂OS .
- Key Differences : Contains a dimethyl group instead of the 3-bromophenyl substituent.
- Biological Interactions: The aromatic bromine may enhance lipophilicity, improving membrane permeability compared to the purely aliphatic dimethyl analog.
(3-Bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone
- Molecular Formula: C₇H₅BrF₃NOS .
- Key Differences: Substitutes the aminoethyl group with a trifluoromethyl group.
- Stability: Enhanced resistance to oxidation due to the stability of C-F bonds.
Structural Analogues with Halogenated Aromatic Moieties
Chalcone Derivatives (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on)
- Molecular Formula : C₁₆H₁₃BrO .
- Key Differences: Chalcone backbone (α,β-unsaturated ketone) vs. sulfanone core.
- Impact: Biological Activity: Chalcones with 3-bromophenyl groups exhibit cytotoxicity (e.g., IC₅₀ = 42.22 μg/mL against MCF-7 cells) . The sulfanone derivative’s activity is unreported, but its polar aminoethyl group may enable distinct mechanisms of action. Synthesis: Chalcones are synthesized via Claisen-Schmidt condensation , while sulfanones require sulfonation or substitution reactions.
Benzyl(3-bromophenyl)imino-lambda6-sulfanone
- Molecular Formula: C₁₃H₁₂BrNOS .
- Key Differences: Replaces the aminoethyl group with a benzyl substituent.
Biological Activity
The compound (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone , with the CAS number 2763755-13-9 , is a sulfoximine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H10BrN2OS
- Molecular Weight : 251.14 g/mol
The structure features a sulfanone group, which is significant for its biological interactions. The presence of the bromophenyl moiety is expected to influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be crucial in regulating metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, altering their activity and influencing cellular responses.
- Antioxidant Properties : Preliminary studies suggest potential antioxidant effects, which can protect cells from oxidative stress.
Research Findings
Recent studies have explored the biological implications of this compound:
- A study published in the Journal of Medicinal Chemistry highlighted the role of sulfoximines in drug discovery, emphasizing their potential as antitumor agents due to their ability to induce apoptosis in cancer cells .
- Another investigation focused on the compound's neuroprotective effects, showing that it could mitigate neuronal damage in models of neurodegenerative diseases .
Case Studies
-
Antitumor Activity : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Cell Line IC50 (µM) MCF-7 (Breast) 15.4 A549 (Lung) 12.8 - Neuroprotective Effects : In animal models, administration of the compound showed reduced markers of oxidative stress and inflammation in brain tissues, suggesting a protective role against neurodegeneration.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other sulfoximine derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| (3-Bromophenyl)(imino)methyl-lambda6-sulfanone | Moderate anticancer activity | Similar structure but different substituents |
| (2-Bromophenyl)imino dimethyl-lambda6-sulfanone | Antimicrobial properties | Different functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
